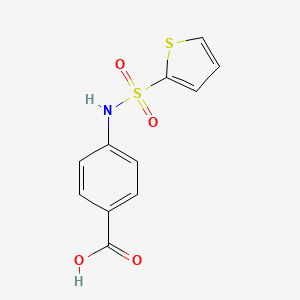

4-(Thiophene-2-sulfonylamino)-benzoic acid

Description

Contextualization within Sulfonamide Chemistry and Medicinal Chemistry Research

Sulfonamides are a well-established class of compounds in medicinal chemistry, known for their diverse therapeutic applications. nih.gov The incorporation of a thiophene (B33073) ring, a sulfur-containing five-membered heterocycle, often enhances the biological activity of molecules. nih.gov Thiophene and its derivatives are considered privileged pharmacophores due to their wide range of biological attributes. nih.gov The combination of the sulfonamide group and the thiophene moiety in 4-(Thiophene-2-sulfonylamino)-benzoic acid makes it a subject of interest for potential drug development. ontosight.ainih.gov Sulfonylamino derivatives, in general, are known to exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities. ontosight.ai

Historical Perspective on the Academic Investigation of Sulfonylamino-benzoic Acid Derivatives

The investigation of sulfamoylbenzoic acid derivatives has a long history, with early research focusing on their diuretic effects. google.com However, these diuretic properties were sometimes associated with undesirable side effects. google.com Over time, research has shifted towards developing sulfamoylbenzoic acid derivatives with other pharmacological activities, such as antihypertensive effects, with a reduced diuretic impact. google.com The academic exploration of benzoic acid and its derivatives has been extensive, covering a wide range of biological activities including antimicrobial and anti-inflammatory properties. ijcrt.org This historical context of modifying the basic sulfonylamino-benzoic acid structure to achieve specific therapeutic goals has paved the way for the investigation of more complex derivatives like this compound.

Current Research Significance of this compound in Drug Discovery Initiatives

Currently, this compound and its derivatives are being investigated for several potential therapeutic applications, primarily in the fields of cancer and inflammatory diseases. smolecule.com One of the key areas of interest is its activity as a carbonic anhydrase (CA) inhibitor. smolecule.comnih.gov CAs are enzymes involved in various physiological processes, and their inhibition can be a therapeutic strategy for conditions like glaucoma. nih.govnih.gov Studies have shown that this compound exhibits moderate inhibitory activity against some CA isoforms, making it a potential lead compound for the development of novel CA inhibitors. smolecule.com

Furthermore, the structural features of this compound suggest it may interact with specific receptors or enzymes involved in cancer pathways. smolecule.com Research into novel thiophene derivatives with sulfonamide moieties has indicated their potential as anticancer agents. nih.gov The cytotoxic activities of some of these compounds have been evaluated against various cancer cell lines. nih.govmdpi.com

Recent studies have also explored 3-sulfonamido benzoic acid derivatives as antagonists for the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury. nih.govresearchgate.net This highlights the ongoing efforts to explore the therapeutic potential of the broader class of sulfonylamino-benzoic acid derivatives.

Overview of Research Methodologies Applied to this compound

A variety of research methodologies are employed to study this compound and its derivatives.

Synthesis: The synthesis of this compound and its analogues is a key area of research. Common synthetic routes include condensation reactions, Mitsunobu reactions, and substitution reactions. smolecule.com One typical method involves the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzoic acid. ontosight.ai

Structural Characterization: Once synthesized, the chemical structures of these compounds are confirmed using various analytical techniques. These include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS). nih.govnih.gov X-ray crystallography has also been used to determine the three-dimensional structure of related compounds. nih.gov

Biological Evaluation: The biological activity of this compound and its derivatives is assessed through a range of in vitro and in vivo assays.

Enzyme Inhibition Assays: To evaluate their potential as carbonic anhydrase inhibitors, these compounds are tested against various CA isozymes. smolecule.comnih.gov

Anticancer Activity Screening: The cytotoxic effects of these compounds are tested against different human cancer cell lines using assays like the MTT assay or the sulforhodamine B assay. d-nb.infomdpi.com

Antimicrobial and Antioxidant Activity Testing: Thiophene derivatives are often screened for their antimicrobial activity using methods like the tube dilution method to determine the minimum inhibitory concentration (MIC). d-nb.info Antioxidant potential can be evaluated using assays such as the DPPH method. d-nb.info

Molecular Docking Studies: Computational methods like molecular docking are used to predict and analyze the binding interactions between the compounds and their biological targets, such as specific enzymes or receptors. researchgate.net This helps in understanding the mechanism of action and in designing more potent derivatives.

Below is a table summarizing some of the research findings on the biological activities of thiophene sulfonamide derivatives.

| Compound Type | Biological Target/Activity | Research Finding |

| This compound derivatives | Carbonic Anhydrases (CAs) | Exhibited moderate inhibitory activity against some CA isoforms. smolecule.com |

| Thiophene derivatives with sulfonamide moieties | Anticancer | Showed cytotoxic activities against human breast cancer cell lines. nih.gov |

| 3-Sulfonamido benzoic acid derivatives | P2Y14 Receptor Antagonists | Identified as potent antagonists with potential for treating acute lung injury. nih.gov |

| Thiophene-2-carboxamide derivatives | Antibacterial | Showed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLSKCBAWSAIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357967 | |

| Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82068-35-7 | |

| Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Thiophene 2 Sulfonylamino Benzoic Acid

Strategic Approaches to the Synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic Acid

The construction of this compound can be approached through several synthetic strategies, primarily categorized as linear or convergent routes. The choice of strategy often depends on the availability of starting materials, desired scale, and the potential for analogue synthesis.

Convergent and Linear Synthetic Routes

A linear synthetic route represents the most direct approach to this compound. This strategy typically involves the reaction of a pre-formed 4-aminobenzoic acid with thiophene-2-sulfonyl chloride. The formation of the sulfonamide bond is the key step in this sequence.

Linear Synthesis Approach:

Step 1: Synthesis of Thiophene-2-sulfonyl chloride: This can be achieved by the chlorosulfonation of thiophene (B33073).

Step 2: Sulfonamide Bond Formation: The reaction of 4-aminobenzoic acid with thiophene-2-sulfonyl chloride, typically in the presence of a base such as pyridine or triethylamine, yields the target molecule.

In contrast, a convergent synthetic route involves the independent synthesis of two key fragments, which are then coupled in a later step. This approach can be more efficient for creating a library of analogues, as modifications to either fragment can be made independently before the final coupling.

Convergent Synthesis Approach:

Fragment A Synthesis: Preparation of a protected 4-halobenzoic acid derivative (e.g., methyl 4-iodobenzoate).

Fragment B Synthesis: Preparation of thiophene-2-sulfonamide from thiophene-2-sulfonyl chloride and ammonia or a protected ammonia equivalent.

Coupling Reaction: A cross-coupling reaction, such as a Buchwald-Hartwig amination, between the aryl halide (Fragment A) and the sulfonamide (Fragment B) would form the N-aryl bond.

Deprotection: Removal of the ester protecting group from the benzoic acid moiety to yield the final product.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential reaction starting from a single precursor. | Direct, fewer overall steps for the target molecule. | Less flexible for analogue synthesis, potential for lower overall yield in long sequences. |

| Convergent | Independent synthesis of key fragments followed by coupling. | Higher overall efficiency for complex molecules, allows for facile analogue creation by varying fragments. | May require more complex coupling and deprotection steps. |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The optimization of the sulfonamide bond formation is crucial for achieving high yield and purity of the target compound. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

For the reaction between an amine and a sulfonyl chloride, a variety of bases can be employed. While pyridine is a classic choice, other organic bases like triethylamine or diisopropylethylamine are also common. Inorganic bases such as potassium carbonate or sodium carbonate can also be utilized, particularly in biphasic systems or with phase-transfer catalysts. The choice of solvent can range from polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) to pyridine itself acting as both base and solvent.

Recent studies on sulfonamide synthesis have explored milder and more efficient conditions. For instance, the use of lithium hydroxide monohydrate (LiOH·H₂O) in an ethanol/water solvent system has been shown to promote rapid and high-yielding sulfonamide formation at low temperatures (0–5°C) doaj.org. This method offers advantages in terms of reduced reaction times and simplified purification doaj.org.

Table of Reaction Condition Parameters and Their Potential Impact:

| Parameter | Variation | Potential Impact on Yield and Purity |

| Base | Pyridine, Triethylamine, K₂CO₃, LiOH·H₂O | Affects reaction rate and side product formation (e.g., hydrolysis of sulfonyl chloride). |

| Solvent | DCM, THF, Pyridine, Ethanol/Water | Influences solubility of reactants and can affect reaction kinetics. |

| Temperature | 0°C to reflux | Higher temperatures can increase reaction rate but may also lead to decomposition or side reactions. |

| Stoichiometry | Molar ratio of amine to sulfonyl chloride | Using a slight excess of one reagent can drive the reaction to completion. |

Exploration of Novel Synthetic Pathways for the Sulfonylamino Bond Formation in this compound Analogues

Beyond the traditional reaction of an amine with a sulfonyl chloride, several modern synthetic methods have emerged for the formation of sulfonamide bonds, which could be applied to the synthesis of analogues of this compound. These novel pathways often offer advantages such as milder reaction conditions, broader substrate scope, and the use of more readily available starting materials.

One such approach involves the transition-metal-free N-arylation of sulfonamides with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF) impactfactor.org. This method proceeds via a benzyne intermediate and allows for the formation of the N-aryl bond under mild conditions impactfactor.org.

Another innovative strategy is the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation rsc.org. This copper-catalyzed method converts an aromatic carboxylic acid to a sulfonyl chloride in situ, which then reacts with an amine rsc.org. This approach could potentially be adapted for the synthesis of the target molecule and its analogues.

Chemical Transformations of this compound

The bifunctional nature of this compound, possessing both a carboxylic acid and a thiophene ring, allows for a variety of subsequent chemical transformations to generate a diverse range of derivatives.

Esterification Reactions of the Carboxylic Acid Moiety of this compound

The carboxylic acid group of this compound can be readily converted to its corresponding esters. The most common method for this transformation is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid operachem.comtaylorandfrancis.comyoutube.commasterorganicchemistry.comyoutube.com. The reaction is typically performed at reflux temperature, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water generated during the reaction is removed azeotropically operachem.comtaylorandfrancis.com.

General Fischer Esterification Reaction:

This compound + R-OH (excess) --[H⁺]--> this compound ester + H₂O

Alternative esterification methods that can be employed include reaction with alkyl halides in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (DCC) with an alcohol.

Table of Esterification Methods:

| Method | Reagents | Typical Conditions |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol |

| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF) |

| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Anhydrous aprotic solvent (e.g., DCM) |

Derivatization of the Thiophene Ring System within this compound Scaffolds

The thiophene ring in the this compound scaffold is susceptible to various chemical modifications, allowing for the introduction of diverse functional groups.

Electrophilic Aromatic Substitution:

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. The sulfonamide group is a deactivating group, which will direct incoming electrophiles primarily to the 5-position of the thiophene ring.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration of N-aryl sulfonamides can be performed under mild, acid-free conditions using sodium nitrite and a hypervalent iodine reagent such as phenyliodine(III) bis(trifluoroacetate) (PIFA) semanticscholar.orgnih.gov. This method offers good regioselectivity and functional group tolerance semanticscholar.orgnih.gov.

Cross-Coupling Reactions:

For more complex modifications, the thiophene ring can be functionalized via cross-coupling reactions. This typically requires prior halogenation of the thiophene ring (e.g., at the 5-position).

Suzuki-Miyaura Coupling: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a halogenated thiophene sulfonamide derivative with various aryl or heteroaryl boronic acids can be used to introduce new aryl substituents doaj.orgdntb.gov.uaresearchgate.netmdpi.comnih.govacs.orgmdpi.comnih.gov. This reaction is a powerful tool for creating carbon-carbon bonds and accessing a wide array of derivatives doaj.orgdntb.gov.uaresearchgate.netmdpi.comnih.govacs.orgmdpi.comnih.gov.

Table of Thiophene Derivatization Reactions:

| Reaction | Reagents | Expected Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | 5-position |

| Nitration | NaNO₂, PIFA | 5-position |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Position of a pre-installed halogen (e.g., 5-bromo) |

Amidation Reactions of the Benzoic Acid Moiety of this compound

The transformation of the carboxylic acid group in this compound into an amide functionality is a key synthetic step for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This conversion is typically achieved through standard peptide coupling protocols, which involve the activation of the carboxylic acid moiety followed by nucleophilic attack by a primary or secondary amine.

The general strategy for the amidation of this compound involves the use of a coupling reagent to form a highly reactive acyl intermediate. This intermediate is then readily converted to the corresponding amide upon reaction with the desired amine. Common coupling reagents employed for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to minimize side reactions and enhance efficiency.

Alternatively, phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or aminium-based reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective for promoting these amide bond formations. The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being used and the desired purity and yield of the final product.

The reaction is typically carried out in an inert aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), at room temperature. A tertiary amine base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly added to the reaction mixture to neutralize any acidic byproducts and to facilitate the deprotonation of the amine nucleophile.

The following table provides illustrative examples of the amidation of this compound with various amines, showcasing the versatility of these synthetic methodologies.

| Amine Reactant | Coupling Reagent/Additive | Base | Solvent | Product |

| Aniline | EDCI/HOBt | DIPEA | DMF | N-phenyl-4-(thiophene-2-sulfonylamino)benzamide |

| Benzylamine | HATU | TEA | DCM | N-benzyl-4-(thiophene-2-sulfonylamino)benzamide |

| Piperidine | PyBOP | DIPEA | DMF | (4-(thiophene-2-sulfonylamino)phenyl)(piperidin-1-yl)methanone |

| Morpholine | DCC/HOBt | TEA | DCM | (4-(thiophene-2-sulfonylamino)phenyl)(morpholino)methanone |

| Glycine methyl ester | HATU | DIPEA | DMF | Methyl 2-(4-(thiophene-2-sulfonylamino)benzamido)acetate |

Biological Activity Profiling of 4 Thiophene 2 Sulfonylamino Benzoic Acid in Vitro and Preclinical Studies

In Vitro Enzyme Inhibition Studies of 4-(Thiophene-2-sulfonylamino)-benzoic Acid

Research into the enzyme inhibition profile of this compound is limited. However, the core structures, thiophene-2-sulfonamide and aminobenzoic acid, are present in various compounds known to interact with several enzyme systems.

Carbonic Anhydrase Inhibition by this compound and its Derivatives

The sulfonamide group is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. Thiophene-2-sulfonamides, in particular, have been a focus of research for their potent CA inhibitory activity.

A series of 4-substituted thiophene- and furan-2-sulfonamides demonstrated nanomolar-level potency for the in vitro inhibition of human carbonic anhydrase II nih.gov. Similarly, derivatives of benzo[b]thiophene-2-sulfonamide have been investigated as topical carbonic anhydrase inhibitors for their potential in managing glaucoma nih.gov.

While specific isozyme-specific inhibition data for this compound is not available, studies on related sulfonamides provide insights into potential patterns. For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides were shown to inhibit human carbonic anhydrase isoforms hCA I, hCA II, and hCA VII, with many compounds exhibiting better inhibition against hCA I than the standard drug, acetazolamide mdpi.com. Some benzenesulfonamide derivatives have also been reported to show selective inhibition profiles, with some compounds being more potent against specific isoforms like hCA II and the tumor-associated hCA IX and hCA XII nih.gov.

Detailed kinetic studies providing inhibition constants (Ki) for this compound against carbonic anhydrase isoforms are not currently available. However, related 4-substituted 2-thiophenesulfonamides have been shown to inhibit carbonic anhydrase II with concentrations in the sub-nanomolar range nih.gov. For a series of N-((4-sulfamoylphenyl)carbamothioyl) amides, the inhibition constants (Ki) against hCA I, hCA II, and hCA VII were in the nanomolar range mdpi.com.

Table 1: Carbonic Anhydrase Inhibition by Selected Sulfonamide Derivatives (Illustrative Data)

| Compound Class | Isozyme | Inhibition Constant (Ki) |

|---|---|---|

| 4-substituted 2-thiophenesulfonamides | hCA II | <10 nM nih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM mdpi.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM mdpi.com |

This table presents data for related sulfonamide compounds to illustrate the potential inhibitory activity and is not specific to this compound.

Other Enzymatic Targets of this compound

There is currently no available scientific literature detailing the inhibition of other enzymatic targets by this compound.

Antimicrobial Activity Investigations of this compound (In Vitro)

The antimicrobial potential of this compound has not been specifically reported. However, the constituent thiophene (B33073) and benzoic acid moieties are found in many compounds with established antimicrobial properties.

Antibacterial Efficacy Against Various Microbial Strains

While data for the specific compound is lacking, studies on related structures offer insights. For instance, a study on 4-(substituted phenylsulfonamido)benzoic acid derivatives reported that some compounds exhibited good antifungal activity against Aspergillus niger researchgate.net. Another study on new 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides showed specific antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains nih.gov. Furthermore, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives have demonstrated potent inhibitory activity against Staphylococcus aureus, including multidrug-resistant strains, with MICs as low as 0.25-0.5 µg/mL nih.gov.

Table 2: Antibacterial Efficacy of Structurally Related Compounds (Illustrative Data)

| Compound Class | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides | Various bacteria and fungi | 3.9 - 250 µg/mL nih.gov |

This table presents data for structurally related compounds to illustrate potential antibacterial efficacy and is not specific to this compound.

Antifungal Efficacy Assessments

There is no specific data available from in vitro or preclinical studies assessing the antifungal efficacy of this compound. While the broader class of compounds known as thiophene derivatives has been investigated for potential antifungal properties, with some showing activity against various fungal species, these findings cannot be directly attributed to this compound. nih.govnih.govsemanticscholar.org Research into di(hetero)arylamine derivatives of benzo[b]thiophene has shown a spectrum of activity against clinically relevant fungi, but this research does not include the specified compound. nih.gov

Anti-inflammatory Activity Exploration of this compound (In Vitro)

Specific in vitro studies exploring the anti-inflammatory activity of this compound are not present in the available scientific literature. While structurally related compounds containing either a thiophene or a benzoic acid moiety have been assessed for anti-inflammatory properties, this information cannot be extrapolated to the title compound. nih.govnih.govmdpi.com

No data exists on the ability of this compound to modulate the production or activity of key inflammatory mediators.

Research on other thiophene derivatives has demonstrated anti-inflammatory potential by inhibiting the production of mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). oiccpress.comnih.govnih.govmdpi.com For example, some tetrahydrobenzo[b]thiophene derivatives were found to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Another study on a benzo[b]thiophene derivative showed a reduction in IL-6 production. nih.gov However, the effect of this compound on these mediators remains uninvestigated.

Due to the lack of specific data, a data table for the modulation of inflammatory mediators could not be generated.

There is no published research on the impact of this compound on cellular inflammatory signaling pathways.

The anti-inflammatory effects of other, different bioactive compounds are often linked to their ability to interfere with major inflammatory signaling cascades. nih.gov These pathways include the nuclear factor kappa-B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways. nih.govoncotarget.commdpi.com Inhibition of these pathways can lead to a downstream reduction in the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov Whether this compound has any activity related to these or other inflammatory pathways is currently unknown.

Other Emerging Biological Activities of this compound and its Analogues

While the primary biological activities of this compound are of significant interest, ongoing research into its analogues has revealed a number of other emerging biological activities. These preclinical and in vitro studies highlight the potential for this chemical scaffold to be developed into a diverse range of therapeutic agents. Investigations have explored the activity of these analogues in areas such as cancer, infectious diseases, and inflammatory conditions.

One area of investigation is the development of sulfamoyl benzoic acid analogues as specific agonists of the Lysophosphatidic acid (LPA) receptor 2 (LPA2). LPA is a mediator similar to a growth factor, and the LPA2 receptor is involved in protective effects within the gut. Researchers have synthesized analogues that demonstrate subnanomolar agonist activity specific to this receptor, suggesting a potential therapeutic application in gastrointestinal health. nih.gov

Analogues of this compound have also been identified as inhibitors of Cyclin-Dependent Kinase 5 (CDK5)/p25. For instance, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was discovered as a moderately potent inhibitor of CDK5 from a high-throughput screening. nih.gov The synthesis and structure-activity relationship of this and related compounds have been explored, indicating a potential role in neurological disorders where CDK5 is implicated.

Furthermore, derivatives of thiophene have demonstrated promising anticancer and antioxidant properties. In one study, a series of thiophene derivatives were synthesized and evaluated for their anti-cancer activity against a panel of cancer cell lines. impactfactor.org One particular compound, RAA5, showed significant anticancer activity in the initial screening and was selected for further five-dose assay, with GI50 values ranging from 0.411 to 2.8μM. impactfactor.org Some compounds in this series also exhibited excellent antioxidant activity. impactfactor.org

In the realm of infectious diseases, novel thiophene-arylamide derivatives have been developed as potent inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a crucial enzyme in Mycobacterium tuberculosis. nih.gov These noncovalent DprE1 inhibitors show promise for the treatment of drug-resistant tuberculosis. Additionally, other thiophene derivatives have exhibited antibacterial activity against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli. nih.gov These compounds were found to increase bacterial membrane permeabilization and reduce adherence to host cells. nih.gov

Researchers have also synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives that act as anticancer agents by targeting the RhoA/ROCK pathway. nih.gov One compound, b19, was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov

The versatility of the thiophene scaffold is further demonstrated by the synthesis of derivatives that modulate the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a potential drug target for inflammatory and autoimmune diseases. nih.gov Moreover, novel thiophene-2-carboxamide derivatives have been synthesized and shown to possess both antioxidant and antibacterial activities. nih.gov In another study, diarylthiophene-2-carbohydrazide derivatives were synthesized and evaluated for their pharmacological activity against pancreatic cancer, with some compounds showing promising 2D and 3D inhibitory activity. mdpi.com

The following table summarizes the emerging biological activities of various analogues of this compound:

| Analogue/Derivative Class | Biological Activity | Therapeutic Potential |

| Sulfamoyl benzoic acid analogues | LPA2 receptor agonists nih.gov | Gastrointestinal protective agents |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamides | CDK5/p25 inhibitors nih.gov | Neurological disorders |

| Thiophene derivatives (e.g., RAA5) | Anticancer and antioxidant impactfactor.org | Oncology, diseases related to oxidative stress |

| Thiophene-arylamide derivatives | DprE1 inhibitors nih.gov | Tuberculosis |

| Thiophene derivatives | Antibacterial against Gram-negative bacteria nih.gov | Infectious diseases |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Anticancer (RhoA/ROCK pathway inhibitors) nih.gov | Oncology |

| 4,5,6,7-Tetrahydro-benzothiophene derivatives | RORγt modulators nih.gov | Inflammatory and autoimmune diseases |

| Thiophene-2-carboxamide derivatives | Antioxidant and antibacterial nih.gov | Infectious diseases, diseases related to oxidative stress |

| Diarylthiophene-2-carbohydrazide derivatives | Anticancer (pancreatic) mdpi.com | Oncology |

The diverse range of biological activities exhibited by these analogues underscores the importance of the this compound scaffold in medicinal chemistry. Further preclinical and in vitro studies are warranted to fully elucidate their mechanisms of action and therapeutic potential.

Mechanism of Action Investigations of 4 Thiophene 2 Sulfonylamino Benzoic Acid at the Molecular Level

Elucidation of Molecular Targets for 4-(Thiophene-2-sulfonylamino)-benzoic Acid

The identification of specific molecular targets is a foundational step in understanding the pharmacological or toxicological profile of a compound. For this compound, this area remains largely unexplored.

Receptor Binding Studies

A comprehensive search of peer-reviewed scientific databases reveals a lack of specific receptor binding studies for this compound. There are no published reports detailing its affinity or binding kinetics for any specific physiological receptor. Consequently, data that would typically be presented in a receptor binding profile table is not available.

Table 1: Receptor Binding Affinity of this compound

No publicly available data.

Protein-Ligand Interaction Analyses

Similarly, detailed analyses of the interactions between this compound and specific proteins are not documented in the current body of scientific literature. While computational docking studies are common for predicting such interactions, no such studies specifically focused on this compound have been published. Therefore, information regarding specific amino acid residues involved in potential binding, or the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), is purely speculative at this time.

Cellular Pathway Modulation by this compound

The effect of a compound on cellular pathways provides insight into its broader biological impact. For this compound, this is another area where dedicated research is absent.

Signal Transduction Pathway Interventions

There are no published studies that have investigated the effects of this compound on any specific signal transduction pathways. Research has not yet determined whether this compound can modulate key cellular signaling cascades, such as those involving kinases, phosphatases, or G-protein coupled receptors.

Table 2: Impact of this compound on Key Signaling Pathways

No publicly available data.

Gene Expression Profiling in Response to this compound Exposure

Gene expression profiling, often conducted using techniques like RNA sequencing, can reveal how a compound alters cellular function at the genetic level. To date, no studies have been published that report on the changes in gene expression in any cell type following exposure to this compound. As a result, there is no data on which genes may be up- or down-regulated by this compound.

Table 3: Differentially Expressed Genes upon Treatment with this compound

No publicly available data.

The current scientific literature lacks specific, detailed investigations into the molecular mechanism of action of this compound. While its chemical structure suggests potential for biological activity, fundamental studies on its molecular targets, protein interactions, and effects on cellular pathways and gene expression have not been published. This represents a significant gap in the understanding of this particular chemical compound. Future research, including in vitro binding assays, X-ray crystallography, computational modeling, and transcriptomic analyses, would be necessary to elucidate its molecular pharmacology.

Structure Activity Relationship Sar Studies of 4 Thiophene 2 Sulfonylamino Benzoic Acid and Its Derivatives

Impact of Substitutions on the Benzoic Acid Moiety on Biological Activities

The benzoic acid portion of 4-(Thiophene-2-sulfonylamino)-benzoic acid is a critical determinant of its pharmacological profile. Alterations to this ring system, including the position and nature of substituents, can profoundly affect the compound's interaction with biological targets.

Research into related thiophene-arylamide derivatives as potential antimycobacterial agents has provided valuable insights into the role of the benzoic acid moiety. While not identical to the parent compound, these studies on analogous structures highlight the importance of substituents on the aromatic ring linked to the thiophene (B33073) core. For instance, in a series of thiophene-arylamides, the introduction of a fluorine atom and a piperidine-1-carbonyl group at the 3- and 4-positions of the benzoic acid, respectively, was investigated. These modifications were part of a broader effort to understand the spatial and electronic requirements for potent activity.

While direct SAR data on substitutions to the benzoic acid moiety of this compound is limited in the public domain, the findings from closely related compound series underscore the importance of this part of the molecule. Further research involving systematic substitution on the benzoic acid ring is warranted to fully elucidate its contribution to the biological activity of this specific scaffold.

Influence of Modifications to the Thiophene Ring on Biological Activities

The thiophene ring is another key structural feature of this compound that is amenable to modification to explore and optimize biological activity. The position, number, and electronic nature of substituents on the thiophene ring can significantly impact the compound's potency and selectivity.

Studies on thiophene-2-carboxamide derivatives have shed light on the influence of thiophene ring substitutions on their antioxidant and antibacterial properties. For instance, the introduction of amino, hydroxyl, or methyl groups at the 3-position of the thiophene-2-carboxamide core resulted in varying levels of activity. It was observed that 3-amino thiophene-2-carboxamide derivatives generally exhibited higher antioxidant and antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts. This suggests that an electron-donating amino group on the thiophene ring can enhance the biological efficacy of this class of compounds.

Furthermore, research on 2,3-disubstituted thiophene derivatives as antituberculosis agents has demonstrated the importance of the substitution pattern on the thiophene ring. In these studies, modifications at both the 2- and 3-positions of the thiophene core were explored, leading to the identification of compounds with potent antimycobacterial activity. The thiophene moiety in these analogs plays a crucial role in binding to the active site of the target enzyme, DprE1.

Role of the Sulfonylamino Linker in Modulating Compound Activity and Selectivity

The sulfonylamino (-SO2NH-) linker is a cornerstone of the this compound structure, connecting the thiophene and benzoic acid moieties. This linker is not merely a passive spacer; its chemical properties and orientation are critical in defining the biological activity and selectivity of the molecule.

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its specific geometric constraints, allows it to participate in key interactions with biological targets. In the context of this compound and its analogs, the sulfonylamino linker plays a pivotal role in orienting the thiophene and benzoic acid rings in a conformationally favorable manner for target binding.

Studies on related thiophene-benzenesulfonamide derivatives have highlighted the significance of the sulfonamide linker in their antimycobacterial activity. The nitrogen and oxygen atoms of the sulfonamide group can form crucial hydrogen bonds with amino acid residues in the active site of the target enzyme, thereby contributing to the binding affinity and inhibitory potency of the compound.

Furthermore, the acidity of the sulfonamide N-H proton can be modulated by the electronic nature of the attached aromatic rings. This, in turn, can influence the compound's pharmacokinetic properties and its ability to interact with its biological target. Bioisosteric replacement of the sulfonylamino linker with other groups, such as an amide or an ether, would likely lead to significant changes in the compound's three-dimensional structure and its biological activity profile, underscoring the linker's active role in the molecule's function.

Conformational Analysis and its Correlation with Biological Efficacy of this compound Analogues

The three-dimensional conformation of this compound analogues is a critical factor governing their biological efficacy. The spatial arrangement of the thiophene and benzoic acid rings relative to each other, dictated by the rotational freedom around the sulfonylamino linker, determines how well the molecule can fit into the binding site of its biological target.

Molecular modeling and computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, are powerful tools used to investigate the conformational preferences of bioactive molecules and correlate them with their biological activity. For instance, in studies of related sulfonamide derivatives, 3D-QSAR models have been developed to understand the relationship between the molecular structure and inhibitory activity. These models can provide insights into the optimal steric and electronic features required for high potency.

The analysis of dihedral angles between the aromatic rings and the sulfonylamino linker can reveal the preferred conformations of these molecules. It is often found that a specific range of dihedral angles is associated with higher biological activity, as this allows for optimal interactions with the target protein. For example, a relatively planar conformation might be required for effective π-π stacking interactions with aromatic amino acid residues in the binding pocket.

While specific conformational analysis studies on this compound itself are not widely available, the principles derived from studies on analogous structures are highly relevant. The interplay between the conformational flexibility of the molecule and the steric and electronic constraints of the target's binding site is a key determinant of biological efficacy. Understanding these conformational aspects is crucial for the rational design of more potent and selective analogues.

Computational and Theoretical Chemistry Studies of 4 Thiophene 2 Sulfonylamino Benzoic Acid

Molecular Docking Simulations of 4-(Thiophene-2-sulfonylamino)-benzoic Acid with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its target protein, providing insights into the binding mode and affinity.

For this compound, a primary biological target of interest is carbonic anhydrase (CA). Sulfonamides are a well-known class of CA inhibitors, and various thiophene-containing sulfonamides have been investigated for their activity against different CA isoforms. Molecular docking simulations can predict the specific interactions between this compound and the active site of CA enzymes.

The typical binding mode of sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase. The nitrogen atom of the sulfonamide group and one of the oxygen atoms are expected to form key interactions with the zinc ion. The thiophene (B33073) and benzoic acid moieties of the molecule would then be positioned within the active site cavity, where they can form additional interactions with surrounding amino acid residues. These interactions can include hydrogen bonds, and van der Waals forces with residues such as Thr199, Leu198, Asn67, Ile91, Gln92, and Phe131 in isoforms like CA II. nih.gov The benzoic acid group, in particular, may form hydrogen bonds with hydrophilic residues or water molecules within the active site, further stabilizing the complex.

| Predicted Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues in Carbonic Anhydrase II |

| Zinc Coordination | Sulfonamide group | Zn²⁺ |

| Hydrogen Bonding | Sulfonamide oxygen/nitrogen | Thr199, Gln92 |

| Van der Waals Interactions | Thiophene ring, Benzoic acid ring | Leu198, Phe131, Ile91 |

| Hydrogen Bonding | Carboxylic acid group | His64, Asn62 |

| Biological Target | Predicted Binding Affinity (kcal/mol) - Representative Range |

| Carbonic Anhydrase I | -6.5 to -8.0 |

| Carbonic Anhydrase II | -7.0 to -9.5 |

| Carbonic Anhydrase IX | -7.5 to -10.0 |

| Carbonic Anhydrase XII | -7.2 to -9.8 |

Note: The binding affinity values presented are hypothetical and based on typical ranges observed for similar thiophene sulfonamide inhibitors of carbonic anhydrases. Specific experimental or computational values for this compound are not available in the cited literature.

Quantum Chemical Calculations of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and reactivity of molecules. These calculations can provide valuable information that complements experimental findings.

The electronic structure of a molecule is key to understanding its chemical behavior. Important parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For thiophene sulfonamide derivatives, the HOMO-LUMO gap has been reported to be in the range of 3.44 to 4.65 eV. mdpi.comsemanticscholar.org

The molecular electrostatic potential (MEP) is another important property that can be calculated. The MEP map illustrates the charge distribution within a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the sulfonamide and carboxylic acid groups, and positive potential (electron-poor regions) around the hydrogen atoms of the amine and carboxylic acid groups.

| Quantum Chemical Parameter | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Chemical reactivity and stability |

| Molecular Electrostatic Potential | Negative potential on oxygen atoms, positive potential on acidic protons | Prediction of sites for electrophilic and nucleophilic attack |

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). A lower chemical hardness indicates higher reactivity. The chemical potential is related to the escaping tendency of electrons from an equilibrium system. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. These parameters are useful in predicting how the molecule will behave in a chemical reaction.

| Reactivity Descriptor | Formula | Predicted Trend |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate hardness, indicating moderate reactivity |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative value, indicating stability |

| Electrophilicity Index (ω) | μ² / (2η) | Moderate electrophilicity |

Molecular Dynamics Simulations to Understand the Behavior of this compound in Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the behavior of a molecule in a biological environment, such as a lipid membrane or aqueous solution.

While no specific molecular dynamics simulation studies for this compound were identified in the search results, such simulations would be a valuable next step in its computational analysis. For example, an MD simulation of the this compound-carbonic anhydrase complex could reveal the stability of the predicted binding pose from molecular docking. The simulation would show how the ligand and protein atoms move and interact over a period of nanoseconds, providing a more dynamic picture of the binding. Key analyses from such a simulation would include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Furthermore, MD simulations could be used to study the behavior of this compound in a model of a biological membrane. This would be relevant for understanding its ability to cross cell membranes and reach intracellular targets. The simulation could predict the preferred location and orientation of the molecule within the lipid bilayer.

Patent Literature and Intellectual Property Landscape Surrounding 4 Thiophene 2 Sulfonylamino Benzoic Acid

Analysis of Synthetic Routes Described in Patents for 4-(Thiophene-2-sulfonylamino)-benzoic Acid

A comprehensive search of patent databases yielded no patents that explicitly describe a synthetic route for this compound. General methods for the synthesis of arylsulfonylamino benzoic acids are well-established in the chemical literature, typically involving the reaction of a substituted aminobenzoic acid with an appropriate thiophenesulfonyl chloride under basic conditions. However, no patents have specifically claimed this process for the preparation of the title compound.

Table 1: Patented Synthetic Routes for this compound

| Patent Number | Assignee | Summary of Synthetic Route | Starting Materials | Key Reagents |

| N/A | N/A | No patented synthetic routes found. | N/A | N/A |

| N/A | N/A | No patented synthetic routes found. | N/A | N/A |

This table is provided for illustrative purposes and remains empty due to the lack of specific patent data.

Future Directions and Research Gaps in the Academic Study of 4 Thiophene 2 Sulfonylamino Benzoic Acid

Opportunities for the Development of Highly Selective Derivatives

A significant research gap in the study of 4-(Thiophene-2-sulfonylamino)-benzoic acid is the lack of extensive structure-activity relationship (SAR) data. Future research should systematically explore how modifications to the thiophene (B33073), benzene ring, and sulfonamide linker impact biological activity and target selectivity.

Table 1: Potential Modifications for SAR Studies of this compound Derivatives

| Molecular Scaffold | Potential Modifications | Rationale for Modification |

| Thiophene Ring | Substitution at positions 3, 4, and 5 with various functional groups (e.g., halogens, alkyls, alkoxys). | To modulate electronic properties and steric interactions, potentially enhancing binding affinity and selectivity for specific biological targets. |

| Benzene Ring | Introduction of substituents at the ortho and meta positions relative to the carboxylic acid group. | To alter the acidity of the carboxyl group and the overall lipophilicity of the molecule, which can influence pharmacokinetic properties and target engagement. |

| Sulfonamide Linker | N-alkylation or N-arylation of the sulfonamide nitrogen. | To investigate the role of the sulfonamide proton in target binding and to introduce additional points of interaction. |

| Carboxylic Acid | Esterification or conversion to bioisosteres such as tetrazoles or hydroxamic acids. | To improve cell permeability and metabolic stability, and to explore alternative binding modes with target proteins. |

The development of highly selective derivatives is crucial for minimizing off-target effects and enhancing therapeutic efficacy. By creating a library of analogues and screening them against a panel of relevant biological targets, researchers can identify key structural features that govern selectivity. This approach has been successful in optimizing other classes of kinase and receptor inhibitors.

Integration of Advanced Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action of this compound is fundamental to its development as a potential therapeutic agent. A significant research gap exists in the application of advanced "omics" technologies to elucidate its molecular pathways. Future investigations should move beyond traditional biochemical assays and embrace a systems biology approach.

Table 2: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Potential Application | Expected Insights |

| Genomics | CRISPR-Cas9 screening in the presence of the compound. | Identification of genes that confer sensitivity or resistance to the compound, thereby revealing its molecular targets and pathways. |

| Proteomics | Quantitative proteomics (e.g., SILAC, TMT) to analyze changes in protein expression and post-translational modifications upon treatment. | Elucidation of the downstream signaling cascades affected by the compound and identification of direct binding partners. |

| Metabolomics | Analysis of cellular metabolite profiles following compound exposure. | Understanding of the compound's impact on cellular metabolism and identification of metabolic vulnerabilities that could be exploited therapeutically. |

| Transcriptomics | RNA-sequencing to determine global changes in gene expression. | A comprehensive overview of the cellular response to the compound, highlighting the key biological processes that are modulated. |

By integrating data from these different omics platforms, a more holistic understanding of the compound's biological effects can be achieved. This will be instrumental in identifying predictive biomarkers for efficacy and in designing rational combination therapies.

Exploration of Novel Therapeutic Areas for this compound

The therapeutic potential of this compound is largely unexplored. The thiophene-sulfonamide scaffold is present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net This suggests that this compound and its derivatives could have applications in various diseases.

A significant research gap is the absence of broad-based screening of this compound against diverse therapeutic targets. Future research should involve:

High-throughput screening: Testing the compound against large panels of kinases, G-protein coupled receptors, ion channels, and other common drug targets.

Phenotypic screening: Evaluating the compound's effects in various disease-relevant cellular models, such as cancer cell lines, immune cells, and neuronal cells.

Computational studies: Employing in silico methods like molecular docking and virtual screening to predict potential biological targets and guide experimental work. rsc.orgresearchgate.net

The structural similarity of the sulfonamide portion to known carbonic anhydrase inhibitors also warrants investigation into its potential activity against these enzymes, which are therapeutic targets for conditions like glaucoma and epilepsy. researchgate.net

Methodological Advancements in Synthetic Approaches to this compound Analogues

While the synthesis of the parent compound, this compound, is likely achievable through standard sulfonamide formation reactions, the efficient and diverse synthesis of its analogues presents an area for methodological advancement. A key research gap is the development of robust and scalable synthetic routes that allow for the rapid generation of a library of derivatives for SAR studies.

Future research in this area could focus on:

Modern coupling reactions: Utilizing advanced cross-coupling methodologies for the functionalization of the thiophene and benzene rings.

Late-stage functionalization: Developing methods to introduce chemical diversity at a late stage in the synthetic sequence, which would accelerate the exploration of the chemical space around the core scaffold.

Flow chemistry: Exploring the use of continuous flow technologies for a more efficient, safer, and scalable synthesis of the target compounds.

Green chemistry approaches: Investigating more environmentally friendly synthetic methods that reduce waste and use less hazardous reagents.

Recent advances in the direct synthesis of sulfonamides from thiols and amines, as well as novel methods for thiophene synthesis, could be adapted for the preparation of this compound and its derivatives. mdpi.com

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(Thiophene-2-sulfonylamino)-benzoic acid, and what are the critical reaction parameters?

- Answer : A typical synthesis involves sulfonylation of an amino-benzoic acid precursor using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride and controlling reaction temperature (0–25°C) to optimize yield. Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography. Characterization via -NMR should reveal distinct aromatic protons and sulfonamide NH signals (δ 7.5–8.5 ppm for thiophene protons; δ 10–12 ppm for NH) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic features should be prioritized?

- Answer : Key techniques include:

- FT-IR : A strong absorption band near 1680–1700 cm (C=O stretch of benzoic acid) and 1320–1350 cm (S=O asymmetric stretch of sulfonamide).

- -NMR : Aromatic protons in the thiophene ring (δ 6.8–7.8 ppm) and the benzoic acid moiety (δ 7.3–8.3 ppm).

- LC-MS : Molecular ion peak [M+H] at m/z 283.0 (calculated for CHNOS).

Cross-validation with elemental analysis (C, H, N, S) is recommended to confirm purity .

Q. What are the documented biological targets or enzyme inhibition activities of structurally analogous sulfonamide-benzoic acid derivatives?

- Answer : Sulfonamide derivatives, such as 4-(2,2,2-trifluoroethylsulfamoylamino)benzoic acid, exhibit inhibition of carbonic anhydrase isoforms due to sulfonamide-Zn interactions in the enzyme active site. Computational docking studies suggest similar interactions for thiophene-sulfonamide derivatives. Researchers should validate activity via enzyme inhibition assays (e.g., stopped-flow CO hydration) and compare IC values with known inhibitors .

Advanced Research Questions

Q. How can crystallographic data refinement tools (e.g., SHELXL) resolve ambiguities in hydrogen bonding networks for this compound derivatives?

- Answer : SHELXL refinement requires high-resolution (<1.2 Å) X-ray data to model hydrogen atoms directly. For ambiguous H-bonding, use:

- DFT calculations to validate hydrogen atom positions.

- ORTEP-3 visualization to analyze intermolecular interactions (e.g., sulfonamide N–H⋯O bonds with adjacent carboxylate groups).

Discrepancies between experimental and computational models may arise from dynamic disorder, necessitating twin refinement (SHELXL TWIN command) .

Q. What strategies mitigate contradictions between experimental NMR data and computational predictions for sulfonamide proton environments?

- Answer : Discrepancies in NH chemical shifts often stem from solvent polarity or hydrogen bonding. Strategies include:

- Variable-temperature NMR to assess exchange broadening (e.g., NH signals sharpen at 253 K in DMSO-d).

- COSY/NOESY to confirm through-space correlations between NH and adjacent aromatic protons.

- DFT-NMR simulations (e.g., B3LYP/6-311+G(d,p)) incorporating solvent effects (PCM model) .

Q. How can researchers optimize synthetic yields for derivatives with bulky substituents on the thiophene ring?

- Answer : Steric hindrance reduces sulfonylation efficiency. Mitigation approaches:

- Microwave-assisted synthesis (80°C, 30 min) to enhance reaction kinetics.

- Protection/deprotection strategies : Temporarily protect the benzoic acid as a methyl ester during sulfonylation, followed by saponification.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1) .

Q. What advanced phasing tools (e.g., SIR97) are effective for ab initio structure determination of novel sulfonamide-benzoic acid cocrystals?

- Answer : SIR97 integrates direct methods (e.g., tangent formula) and Patterson techniques for phase resolution. For low-symmetry space groups (e.g., P):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.